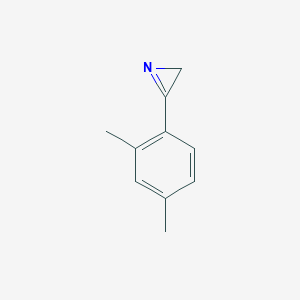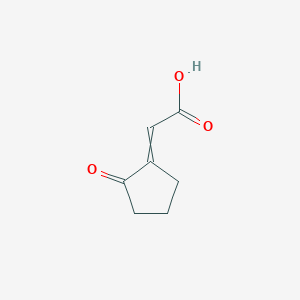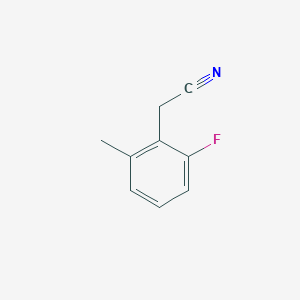
3-(2,4-Dimethylphenyl)-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-2H-azirine: is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the azirine ring. Azirines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenyl)-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylphenylhydrazone with a suitable electrophile, such as a halogenating agent, to form the azirine ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for 3-(2,4-dimethylphenyl)-2H-azirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-2H-azirine undergoes various types of chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygenated derivatives.
Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Oxaziridines or other oxygenated derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted azirines or aziridines, depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2H-azirine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-2H-azirine involves its high reactivity due to the strained three-membered ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
2H-azirine: The parent compound without the 2,4-dimethylphenyl group.
3-phenyl-2H-azirine: A similar compound with a phenyl group instead of the 2,4-dimethylphenyl group.
3-(2,4-dichlorophenyl)-2H-azirine: A compound with a 2,4-dichlorophenyl group instead of the 2,4-dimethylphenyl group.
Uniqueness: 3-(2,4-Dimethylphenyl)-2H-azirine is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s electronic properties, steric hindrance, and overall stability, making it distinct from other azirines.
Properties
CAS No. |
88089-31-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5H,6H2,1-2H3 |
InChI Key |
ILQSNBWTLKLIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)

![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)
![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

